ent-Benazepril-d5
Description
Chemical identity and stereochemical configuration
This compound belongs to the benzazepine class of compounds and represents the deuterated form of the enantiomer of benazepril. The molecular formula for this compound is C₂₄H₂₃D₅N₂O₅, reflecting the incorporation of five deuterium atoms in place of hydrogen atoms. The systematic chemical nomenclature identifies this compound as the (3R)-stereoisomer of benazepril with deuterium substitution, distinguishing it from the more common (3S)-configuration found in pharmaceutical benazepril preparations.
The stereochemical configuration of this compound is characterized by specific spatial arrangements around chiral centers that define its three-dimensional structure. The compound contains multiple stereocenters, with the critical (3R)-configuration at the benzazepine ring system representing the opposite stereochemistry compared to the therapeutically active (3S)-benazepril. This enantiomeric relationship creates a mirror-image molecular structure that, while chemically similar, exhibits distinct properties in biological systems and analytical applications.
The deuterium incorporation in this compound occurs at specific positions within the molecular structure, typically involving the phenyl ring system where five hydrogen atoms are replaced with deuterium atoms. This isotopic substitution maintains the overall molecular architecture while introducing measurable differences in physical and chemical properties. The presence of deuterium atoms creates a distinctive mass spectral signature that enables precise analytical differentiation from non-deuterated compounds during research applications.
Relationship to benazepril enantiomers
The relationship between this compound and other benazepril enantiomers represents a complex interplay of stereochemistry and isotopic labeling within the benzazepine family of compounds. Regular benazepril, with the molecular formula C₂₄H₂₈N₂O₅ and molecular weight of 424.49 g/mol, exists in its (3S)-stereoisomeric form as the pharmaceutically relevant compound. The ent-prefix in this compound indicates the enantiomeric relationship, specifically referring to the (3R)-stereoisomer that represents the mirror image of the standard benazepril configuration.
The non-deuterated ent-benazepril, identified by Chemical Abstracts Service number 131064-75-0, serves as the direct precursor to this compound. This enantiomeric compound is also known by several synonyms including (3R)-benazepril and benazepril enantiomer, emphasizing its structural relationship to the parent molecule. The conversion from ent-benazepril to this compound involves selective deuterium incorporation while preserving the critical stereochemical configuration that defines the enantiomeric identity.
Comparative analysis reveals that the deuterated derivative maintains the same stereochemical centers as its non-deuterated counterpart while exhibiting modified physicochemical properties due to deuterium substitution. The molecular weight difference between ent-benazepril (424.50 g/mol) and this compound reflects the mass contribution of the five deuterium atoms, creating a distinct analytical signature for research applications. This relationship enables researchers to utilize this compound as an internal standard or metabolic tracer while maintaining confidence in the stereochemical consistency of their experimental systems.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Configuration |
|---|---|---|---|---|
| Benazepril | 86541-75-6 | C₂₄H₂₈N₂O₅ | 424.50 | (3S) |
| ent-Benazepril | 131064-75-0 | C₂₄H₂₈N₂O₅ | 424.50 | (3R) |
| Benazepril-d5 | 1279200-03-1 | C₂₄H₂₃D₅N₂O₅ | 429.5 | (3S) |
| This compound | Not Available | C₂₄H₂₃D₅N₂O₅ | 429.5 | (3R) |
Significance of deuterium labeling in pharmaceutical research
The incorporation of deuterium atoms into pharmaceutical compounds has emerged as a sophisticated strategy for enhancing drug discovery and development processes, with this compound exemplifying the application of this approach to enantiomeric compounds. Deuterium substitution creates measurable differences in molecular behavior due to the kinetic isotope effect, where the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds result in altered metabolic stability and reaction kinetics. This fundamental difference enables researchers to study metabolic pathways, pharmacokinetic profiles, and drug-drug interactions with unprecedented precision.
The strategic placement of deuterium atoms in this compound serves multiple analytical and research purposes. Primary among these is the compound's utility as an internal standard in liquid chromatography-mass spectrometry analyses, where the mass difference between deuterated and non-deuterated compounds allows for accurate quantification of benazepril enantiomers in biological samples. The deuterium labeling provides a chemically identical but analytically distinguishable reference compound that accounts for extraction efficiency, matrix effects, and instrumental variability during analytical procedures.
Beyond analytical applications, the deuterium incorporation in this compound enables sophisticated metabolic studies that can reveal the specific pathways involved in benazepril enantiomer metabolism. The kinetic isotope effect associated with deuterium substitution typically results in slower metabolic transformation rates, allowing researchers to trace metabolic fate and identify previously uncharacterized metabolic intermediates. This approach has proven particularly valuable in understanding the stereoselectivity of metabolic enzymes and the relative contributions of different metabolic pathways to overall drug clearance.
The pharmaceutical research significance of deuterated compounds like this compound extends to mechanistic studies of drug action and resistance. The altered metabolic stability conferred by deuterium substitution can provide insights into the role of metabolism in drug efficacy and toxicity, particularly when comparing the behavior of different enantiomers. Recent advances in deuterated drug development have demonstrated that strategic deuterium placement can improve pharmacokinetic properties while maintaining pharmacological activity, suggesting potential therapeutic applications for optimized deuterated derivatives.
| Research Application | Advantage of Deuterium Labeling | Specific Benefit for this compound |
|---|---|---|
| Analytical Internal Standard | Mass spectral differentiation | Accurate quantification of benazepril enantiomers |
| Metabolic Pathway Studies | Kinetic isotope effect | Identification of stereoselectivity in metabolism |
| Pharmacokinetic Analysis | Altered clearance rates | Understanding enantiomer-specific disposition |
| Mechanistic Research | Stable isotope labeling | Tracing molecular fate in biological systems |
The development and application of this compound reflects broader trends in pharmaceutical research toward precision medicine and mechanistic understanding. The compound represents an intersection of stereochemical specificity and isotopic labeling that enables researchers to address complex questions about drug behavior that would be difficult or impossible to answer using conventional analytical approaches. As pharmaceutical research continues to emphasize the importance of stereochemical considerations in drug development, deuterated enantiomers like this compound will likely play increasingly important roles in advancing our understanding of drug action and optimization.
Properties
Molecular Formula |
C₂₄H₂₃D₅N₂O₅ |
|---|---|
Molecular Weight |
429.52 |
Synonyms |
[R-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid; CGP 42456A-d5; (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following compounds are structurally or functionally related to ent-Benazepril-d5:
| Compound Name | Key Structural Features | Stereochemistry | Role/Application |
|---|---|---|---|
| This compound | Deuterated at five positions; (3R,1R) configuration | Enantiomer of Benazepril | Internal standard for LC-MS bioanalysis |
| Benazepril Hydrochloride | Non-deuterated; (3S,1S) configuration | Active pharmaceutical ingredient (API) | Hypertension treatment |
| Benazepril Related Compound B | (3S)-3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-... (monohydrochloride) | Diastereomer with inverted R/S at (1R) | Synthesis impurity; quality control marker |
| Benazepril Related Compound D | Cyclohexyl substituent instead of phenyl group | Structural analog | Metabolite or degradation product study |
| Benazeprilat Ethyl-d5 Ester Hydrochloride | Deuterated ethyl ester; hydrolyzed to active metabolite Benazeprilat-d5 | Prodrug form with deuterium labeling | Metabolic pathway tracing |
Pharmacological and Analytical Relevance
- Pharmacokinetics : this compound exhibits near-identical ACE inhibition in vitro but differs in metabolic stability due to deuterium’s kinetic isotope effect. Studies on Benazepril Hydrochloride in special populations (e.g., renal impairment) suggest deuterated analogs may require adjusted dosing .
- Analytical Utility: As an internal standard, this compound reduces variability in bioequivalence testing, aligning with international guidelines for generic drug development . In contrast, non-deuterated impurities like Benazepril Related Compound B are monitored to comply with USP/EP purity standards (<0.15% threshold) .
Stability and Regulatory Status
- Stability: Deuterated compounds like this compound show enhanced thermal stability compared to non-deuterated analogs, making them suitable for long-term storage .
Comparative Data Table
| Parameter | This compound | Benazepril Hydrochloride | Benazepril Related Compound B |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₄D₅ClN₂O₅ | C₂₄H₂₈ClN₂O₅ | C₂₄H₂₈ClN₂O₅ |
| Molecular Weight (g/mol) | 465.98 | 460.96 | 460.96 |
| CAS Number | Not explicitly listed | 86541-74-4 | 131064-74-9 |
| Primary Use | Analytical standard | Therapeutic API | Impurity reference standard |
Sources:
Preparation Methods
Traditional Stepwise Synthesis
The classical approach involves sequential coupling of benzazepine and phenylbutanamide precursors, followed by deuterium incorporation via isotopic exchange. Key steps include:
-
Benzazepine Core Synthesis :
-
Deuterium Labeling :
-
Final Coupling :
-
Amide bond formation between the deuterated ester and benzazepine core uses carbodiimide-based activation.
-
Challenges : Low yields (45–50%) due to incomplete deuteration and racemization during coupling.
Modern Hybrid Strategies
Recent advancements integrate continuous-flow reactors and enzymatic catalysis to address traditional limitations:
-
Continuous-Flow Deuteration :
-
Enzymatic Resolution :
Comparative Performance :
| Method | Yield (%) | Deuterium Purity (%) | Time (h) |
|---|---|---|---|
| Traditional Stepwise | 45–50 | 98.0 | 48 |
| Continuous-Flow | 78 | 99.5 | 0.5 |
| Enzymatic Resolution | 85 | 99.8 | 12 |
Optimization of Deuterium Incorporation
Solvent and Catalyst Selection
Deuterium efficiency depends on solvent polarity and catalyst compatibility:
Temperature and Pressure Effects
Supercritical CO2 (scCO2) at 50°C and 150 bar accelerates H/D exchange 10-fold compared to ambient conditions. This method minimizes thermal degradation, critical for labile benzazepine intermediates.
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX) purify this compound with 92–95% recovery, outperforming liquid-liquid extraction (75–80% recovery). Elution with 2% formic acid in methanol ensures high purity (>99%).
LC-MS/MS Characterization
Quantitative analysis uses triple quadrupole mass spectrometry with the following parameters:
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 430.2 → 234.1 |
| Collision Energy | 25 eV |
| Retention Time | 4.3 min |
Matrix effects are negligible (<5%), confirming method robustness.
Applications in Pharmacokinetic Studies
This compound enables precise tracking of benazepril’s metabolism in vivo:
Q & A
Basic: What analytical techniques are recommended for characterizing the structural integrity of ent-Benazepril-d5?
Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for structural verification. Use deuterium-specific fragmentation patterns to confirm isotopic purity (≥98% deuterium incorporation). For impurity profiling, employ USP/EP monographs specifying limits for related compounds (e.g., Benazepril-related compounds A–G ≤1.0%) using gradient elution protocols with UV detection at 210–220 nm .
Basic: How should researchers validate the stability of this compound under experimental storage conditions?
Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via LC-MS and compare retention times against USP reference standards for Benazepril-related compounds. Stability data must include statistical validation (e.g., ANOVA for batch-to-batch variability) and adhere to ICH Q1A guidelines .
Advanced: What methodological considerations are critical when designing pharmacokinetic studies using deuterated this compound as an internal standard?
Answer: Optimize sample preparation to avoid isotopic exchange (e.g., use low-pH extraction buffers). Validate matrix effects by spiking deuterated standards into biological matrices (plasma/tissue homogenates). Quantify using calibration curves with ≤15% CV for precision/accuracy. Ensure chromatographic separation from endogenous analogs to prevent ion suppression in MS detection .
Advanced: How can researchers reconcile discrepancies in bioactivity data between this compound and its non-deuterated counterpart?
Answer: Evaluate deuterium isotope effects on enzyme binding kinetics (e.g., ACE inhibition assays). Use molecular dynamics simulations to model hydrogen/deuterium bonding interactions. Statistically compare IC₅₀ values across multiple replicates and report confidence intervals. Contradictory results may arise from altered metabolic half-lives due to deuterium’s kinetic isotope effect .
Basic: What are the best practices for synthesizing this compound with high isotopic purity?
Answer: Use catalytic hydrogen-deuterium exchange under controlled conditions (e.g., Pd/C in D₂O). Monitor reaction progress via NMR (¹H/²H integration) and optimize solvent systems to minimize proton back-exchange. Purify via preparative HPLC with deuterated solvents to maintain isotopic integrity .
Advanced: How should researchers design impurity profiling workflows for this compound in compliance with pharmacopeial standards?
Answer: Follow USP Monograph 37 guidelines: Prepare test solutions at 1.0 mg/mL in methanol and inject into a C18 column (5 µm, 250 × 4.6 mm). Use a gradient of 0.1% TFA in acetonitrile/water. Quantify impurities relative to the main peak area, ensuring ≤0.5% for any individual related compound .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Use the F-test or Akaike information criterion (AIC) to compare model fits. Report EC₅₀/IC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Advanced: How can this compound be utilized in proteomic studies to track metabolite pathways?
Answer: Employ stable isotope labeling mass spectrometry (SIL-MS) to trace deuterated metabolites in vitro/in vivo. Pair with high-resolution orbitrap MS for accurate mass-to-charge (m/z) discrimination. Validate pathways using pathway enrichment analysis (e.g., KEGG) and cross-reference with databases like ChEMBL .
Basic: What ethical and reporting standards apply to preclinical studies involving this compound?
Answer: Adhere to ARRIVE guidelines for animal studies: Detail sample sizes, randomization, and blinding protocols. For human cell lines, obtain IRB approval and document consent for commercial cell sources. Disclose conflicts of interest and cite USP/EP reference standards in methods sections .
Advanced: What strategies mitigate batch-to-batch variability in this compound used for longitudinal studies?
Answer: Implement quality control (QC) checkpoints: Test each batch for isotopic purity (NMR), related compounds (HPLC), and residual solvents (GC-MS). Use multivariate analysis (PCA) to identify outlier batches. Store aliquots at –80°C under inert gas to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
